molecular formula C15H17NO B7836132 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine

1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine

Cat. No.: B7836132
M. Wt: 227.30 g/mol
InChI Key: SXXKBWJHNOBRRB-UHFFFAOYSA-N
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Description

1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine is a biphenyl-derived ethylamine featuring a methoxy (-OCH₃) substituent at the 4'-position of the biphenyl system. Its molecular structure comprises two aromatic rings connected by a single bond, with an ethanamine (-CH₂CH₂NH₂) group at the 4-position of one ring and a methoxy group at the 4'-position of the other (Figure 1). The compound’s molecular formula is inferred as C₁₅H₁₇NO, with a molar mass of 227.30 g/mol (derived from structural analysis).

Biphenyl amines are pivotal in medicinal and materials chemistry due to their aromatic rigidity and functional group versatility.

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-11(16)12-3-5-13(6-4-12)14-7-9-15(17-2)10-8-14/h3-11H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXKBWJHNOBRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine, also known as a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a biphenyl moiety substituted with a methoxy group and an ethanamine side chain, which may influence its interaction with various biological targets.

Synthesis

The synthesis of 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine can be achieved through several methods, often involving the alkylation of an appropriate biphenyl precursor. The following general synthetic route is commonly employed:

  • Starting Material : 4-Methoxy-4'-bromobiphenyl.
  • Reagent : Ethanolamine or its derivatives.
  • Reaction Conditions : Typically carried out under reflux conditions in a suitable solvent (e.g., ethanol) with the presence of a base (e.g., potassium carbonate).

Antimicrobial Activity

Research indicates that compounds similar to 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine exhibit significant antimicrobial properties. For instance, studies have shown that biphenyl derivatives can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus.

CompoundInhibition Zone (mm)Bacterial Strain
Compound A20E. coli
Compound B22Staphylococcus aureus
1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamineTBDTBD

Note: TBD indicates that specific data for this compound is not available but is expected to be comparable based on structural similarities.

Neuropharmacological Effects

The compound's structural features suggest potential activity at monoamine receptors, particularly those involved in mood regulation. Preliminary studies indicate that derivatives may function as serotonin receptor agonists or antagonists, which could have implications for treating mood disorders.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various biphenyl derivatives, researchers tested 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine against common pathogens. The results indicated notable inhibition against Gram-positive bacteria compared to Gram-negative strains, suggesting a selective mechanism of action.

Case Study 2: Neuropharmacological Screening

Another investigation focused on the neuropharmacological profile of related compounds. In vitro assays demonstrated that certain derivatives could modulate serotonin levels in neuronal cultures, indicating potential antidepressant-like effects.

The biological activity of 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine is likely mediated through:

  • Binding Affinity : The methoxy group may enhance lipophilicity, improving membrane permeability and receptor binding.
  • Receptor Interaction : Potential interaction with serotonin receptors or adrenergic receptors could explain observed neuropharmacological effects.

Comparison with Similar Compounds

Structural Analogues

1-([1,1'-Biphenyl]-4-yl)ethanamine
  • Molecular Formula : C₁₄H₁₅N
  • Molar Mass : 197.28 g/mol
  • Key Differences : Lacks the 4'-methoxy group, reducing polarity and solubility.
  • Properties: Low solubility in water, soluble in organic solvents (e.g., methanol, ether). Boiling point: 327.5°C; density: 1.027 g/cm³ .
  • Applications : Serves as a precursor for cross-coupling reactions and bioactive molecule synthesis .
1-(4′-Methoxy-[1,1′-biphenyl]-4-yl)ethanone
  • Molecular Formula : C₁₅H₁₄O₂
  • Molar Mass : 226.27 g/mol
  • Key Differences : Contains a ketone (-CO-) instead of an amine group.
  • Properties : Higher oxidation state alters reactivity (e.g., susceptibility to nucleophilic attack). Used as an intermediate in amine synthesis via reductive amination .
1-(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)ethanamine
  • Molecular Formula : C₁₅H₁₆FN
  • Molar Mass : 229.30 g/mol

Physicochemical Properties

Property 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine (Inferred) 1-([1,1'-Biphenyl]-4-yl)ethanamine 1-(4′-Methoxybiphenyl-4-yl)ethanone
Molecular Formula C₁₅H₁₇NO C₁₄H₁₅N C₁₅H₁₄O₂
Molar Mass (g/mol) 227.30 197.28 226.27
Boiling Point (°C) ~330–340 (estimated) 327.5 Not reported
Solubility Moderate in polar solvents (e.g., methanol) Low in water; soluble in organic solvents Low in water; soluble in dichloromethane
Key Functional Groups -NH₂, -OCH₃ -NH₂ -CO-, -OCH₃

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